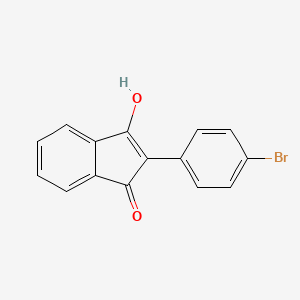![molecular formula C12H12N2O3 B1608890 3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid CAS No. 94192-16-2](/img/structure/B1608890.png)
3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
説明
“3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid” is a chemical compound with a molecular weight of 232.24 . Its IUPAC name is the same as the common name .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H12N2O3/c1-8-3-2-4-9(7-8)12-13-10(17-14-12)5-6-11(15)16/h2-4,7H,5-6H2,1H3,(H,15,16) . This indicates that the compound has 12 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms. Physical And Chemical Properties Analysis
This compound has a molecular weight of 232.24 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not available in the literature I have access to.科学的研究の応用
Anti-inflammatory and Analgesic Applications
Research on derivatives of 3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid, such as fenbufen-based oxadiazole compounds, has shown significant anti-inflammatory and analgesic activities. These compounds were synthesized from 4-oxo-4-(biphenyl-4-yl)butanoic acid (fenbufen) and evaluated for their potential in treating inflammation and pain without causing significant ulcerogenic action, indicating their safety profile for gastrointestinal health. The compounds demonstrated potent activity in models like carrageenan-induced rat paw edema and acetic acid-induced writhing tests, with some showing selective COX-2 inhibition, which is a desirable feature for anti-inflammatory drugs to reduce gastrointestinal side effects (Husain et al., 2009).
Antimicrobial and Anticancer Potential
Another area of research involves the synthesis of β-aroylpropionic acid-based 1,3,4-oxadiazoles, which have shown good anti-inflammatory activity and significant antibacterial activity. This suggests the potential of these compounds in developing new antimicrobial agents that could address the growing issue of antibiotic resistance (Husain et al., 2009).
Corrosion Inhibition
The compound and its derivatives have also been researched for their corrosion inhibition properties. For instance, 1,3,4-oxadiazole derivatives have been studied for their effectiveness in preventing mild steel corrosion in acidic environments. These compounds are of interest for their potential application in industrial processes, where corrosion resistance is critical for maintaining the integrity and longevity of metal structures (Ammal et al., 2018).
Drug Design and Molecular Engineering
Additionally, there has been exploration into the use of 1,3,4-oxadiazol derivatives in the field of drug design and molecular engineering, showcasing the versatility of these compounds in contributing to the development of novel therapeutic agents. For instance, organic sensitizers incorporating 1,3,4-oxadiazol units have been engineered for solar cell applications, demonstrating the broad utility of these compounds beyond pharmaceuticals into areas such as renewable energy (Kim et al., 2006).
特性
IUPAC Name |
3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8-3-2-4-9(7-8)12-13-10(17-14-12)5-6-11(15)16/h2-4,7H,5-6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODDCJFEBMABKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390168 | |
| Record name | 3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
CAS RN |
94192-16-2 | |
| Record name | 3-(3-Methylphenyl)-1,2,4-oxadiazole-5-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94192-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(4-fluorophenyl)methyl]prop-2-en-1-amine](/img/structure/B1608810.png)
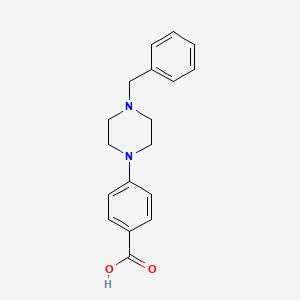
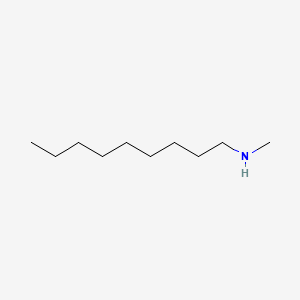
![Ethyl 4-[(6-methyl-3-pyridazinyl)oxy]benzoate](/img/structure/B1608813.png)

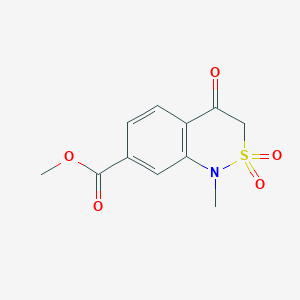


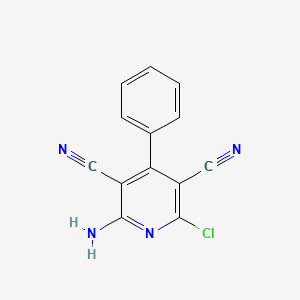
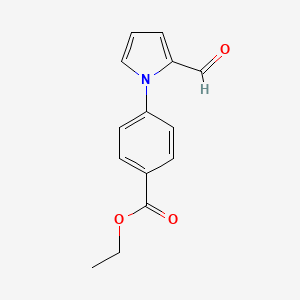
amino]-N-hydroxypropanimidamide](/img/structure/B1608823.png)
![[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine Hydrochloride](/img/structure/B1608826.png)
